Bienvenue dans la boutique en ligne BenchChem!

Elabela/Toddler-11

Apelin receptor Radioligand binding Target engagement

Elabela/Toddler-11 (ELA-11, CAS 1784687-32-6) is the 11-amino-acid C-terminal bioactive fragment (sequence CMPLHSRVPFP) of the endogenous apelin receptor (APLNR/APJ) peptide ligand Elabela/Toddler. As one of the three principal endogenous Elabela isoforms (alongside ELA-32 and ELA-21), ELA-11 functions as a high-affinity APJ agonist (Ki = 14 nM), inhibiting forskolin-induced cAMP production and stimulating β-arrestin recruitment in vitro.

Molecular Formula C58H90N16O13S2
Molecular Weight 1283.58
CAS No. 1784687-32-6
Cat. No. B2379707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElabela/Toddler-11
CAS1784687-32-6
Molecular FormulaC58H90N16O13S2
Molecular Weight1283.58
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)N
InChIInChI=1S/C58H90N16O13S2/c1-32(2)25-39(68-52(81)43-16-10-21-72(43)54(83)38(19-24-89-5)66-47(76)36(59)30-88)49(78)67-40(27-35-28-62-31-64-35)50(79)70-42(29-75)51(80)65-37(15-9-20-63-58(60)61)48(77)71-46(33(3)4)56(85)73-22-11-17-44(73)53(82)69-41(26-34-13-7-6-8-14-34)55(84)74-23-12-18-45(74)57(86)87/h6-8,13-14,28,31-33,36-46,75,88H,9-12,15-27,29-30,59H2,1-5H3,(H,62,64)(H,65,80)(H,66,76)(H,67,78)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,86,87)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
InChIKeyXXKPNJFJXZBRMX-HDKAIKTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is Elabela (Toddler-11, CAS 1784687-32-6) and Why It Matters for Apelin Receptor Research Procurement


Elabela/Toddler-11 (ELA-11, CAS 1784687-32-6) is the 11-amino-acid C-terminal bioactive fragment (sequence CMPLHSRVPFP) of the endogenous apelin receptor (APLNR/APJ) peptide ligand Elabela/Toddler [1]. As one of the three principal endogenous Elabela isoforms (alongside ELA-32 and ELA-21), ELA-11 functions as a high-affinity APJ agonist (Ki = 14 nM), inhibiting forskolin-induced cAMP production and stimulating β-arrestin recruitment in vitro . Unlike apelin-class peptides, Elabela/Toddler arises from a genetically distinct precursor previously misannotated as non-coding, and its fragments engage APJ through divergent receptor binding modes and biased signaling profiles that carry distinct implications for cardiovascular drug discovery and pharmacological tool selection [2].

Why Apelin-13, Apelin-17, or Other APJ Agonists Cannot Simply Substitute for Elabela/Toddler-11


Although apelin and Elabela peptides share the same receptor target (APLNR/APJ), they differ fundamentally in binding mode, affinity rank order across isoforms, downstream signaling bias, and metabolic stability profile [1]. ELA-11 binds the apelin receptor with a distinct interaction footprint: SAR studies demonstrate that conserved residues Leu25, His26, Val29, Pro30, Phe31, and Pro32 of ELA engage APJ differently from the corresponding residues of apelin-13, with Phe31 of ELA occupying a tight groove distinct from that of Phe13 of apelin-13 [2]. Critically, the shorter ELA-11 fragment shows substantially lower binding competition potency (IC50 ≈ 60 nM) compared with ELA-32 and ELA-21 (IC50 ≈ 2 nM, comparable to apelin-13), meaning that procurement of ELA-11 versus ELA-32 selects for a fundamentally different pharmacological profile within the same ligand family [3]. These differences preclude simple functional interchange and demand compound-specific evidence when selecting an APJ tool agonist for a given experimental design.

Quantitative Comparative Evidence for Elabela/Toddler-11: Binding Affinity, Signaling Bias, and Metabolic Stability Versus Apelin and Elabela Isoforms


Receptor Binding Affinity: ELA-11 (Ki = 14 nM) Versus Apelin-13 and ELA-32 — Choosing the Right Tool for Target Engagement Studies

ELA-11 (Toddler-11) displays a binding affinity Ki of 14 nM at the human apelin receptor, placing it as a high-affinity agonist albeit with ~7- to 30-fold lower affinity than the shorter apelin-13 (Ki reported in the sub-nanomolar to low-nanomolar range by numerous studies) and the full-length ELA-23-32 fragment (Ki = 4.6 nM) [1]. In competition binding experiments using human cardiovascular tissue and recombinant receptor preparations, ELA-32 and ELA-21 competed with IC50 values comparable to apelin-13 (~2 nM), whereas ELA-11 displayed an IC50 of 60 nM, representing an approximately 30-fold rightward shift [2].

Apelin receptor Radioligand binding Target engagement

Biased Signaling Differentiation: ELA-32 Exhibits >1000-fold β-Arrestin Bias Compared with Apelin-17 — Implications for ELA-11-Driven Pathway Profiling

In a systematic head-to-head comparison of six APJ ligands (Apelin-13, pGlu1-apelin-13, Apelin-17, Apelin-36, Elabela-21, and Elabela-32), Elabela-32 displayed a >1000-fold bias toward the β-arrestin-dependent signaling pathway relative to the G-protein-dependent pathway, whereas Apelin-17 was biased in the opposite direction — toward β-arrestin-dependent signaling [1]. Although direct bias quantification for ELA-11 alone is not yet published, ELA-11 is a bioactive metabolite of ELA-32 generated in human plasma and has been independently shown to stimulate β-arrestin recruitment and inhibit forskolin-induced cAMP production in vitro, consistent with β-arrestin pathway engagement [2].

Biased agonism GPCR signaling β-arrestin recruitment

Metabolic Stability and Fragment Generation: ELA-11 as a Major Circulating Metabolite of ELA-32 — Advancing Peptide Stability by Design

Incubation of synthetic [Pyr1]ELA-32 in human plasma at 37 °C revealed a half-life of approximately 47–50 min, with ELA-11 and ELA-16 identified as major metabolites but ELA-21 not detected, indicating a specific and non-redundant cleavage pathway [1]. In contrast, incubation with human kidney homogenates resulted in extremely rapid degradation (half-life <1 min; specifically 44.2 ± 3 s), highlighting a profound tissue-dependent stability differential [2]. The identification of ELA-11 as a naturally generated, potentially bioactive circulating fragment provides a stability-informed rationale for direct procurement of ELA-11 in experimental designs where the parent ELA-32 peptide undergoes rapid ex vivo or in vivo degradation.

Peptide stability Plasma metabolism Pharmacokinetics

Divergent Receptor Binding Mode: Phe31 of ELA Occupies a Groove Distinct from Phe13 of Apelin-13 — Structural Basis for Pharmacological Differentiation

SAR studies on the conserved C-terminal residues of ELA (Leu25, His26, Val29, Pro30, Phe31, Pro32) demonstrate that ELA and apelin-13 interact differently with APJ despite targeting the same orthosteric pocket. Docking and receptor mutagenesis experiments indicate that Phe31 of ELA binds to a tight groove on the receptor that is distinct from the binding pocket occupied by Phe13 of apelin-13, while the Phe13 pocket of apelin-13 may instead be occupied by Pro32 of ELA [1]. Additionally, His26 and Val29 were identified as residues particularly important for ELA binding affinity [2].

Receptor binding mode Structure-activity relationship Molecular docking

Cardioprotective Signaling Through APJ: ELA-11 Activates ERK/MAPK and PI3K/AKT Pathways — Differentiating from Apelin-13-Mediated Cardioprotection

ELA-11 has been demonstrated to protect cardiomyocytes against oxidative stress-induced apoptosis through activation of the ERK/MAPK and PI3K/AKT signaling pathways, an effect mediated specifically through APJ as confirmed by blockade with the APJ antagonist ML221 [1]. While apelin-13 also activates cardioprotective signaling cascades, the divergent receptor binding mode and biased signaling profile of ELA-family peptides suggest that the downstream signaling architecture may differ qualitatively from that of apelin-13, though direct side-by-side comparison of these specific pathway endpoints for ELA-11 versus apelin-13 has not yet been reported in a single study [2].

Cardioprotection MAPK signaling Oxidative stress

Optimal Experimental and Procurement Scenarios for Elabela/Toddler-11 Based on Quantitative Differentiation Evidence


Biased Agonism and GPCR Signaling Pathway Dissection Studies

Investigators seeking to delineate G-protein-dependent versus β-arrestin-dependent signaling downstream of APJ should procure ELA-11 as a pathway-biased tool. The ELA ligand family exhibits a >1000-fold bias toward β-arrestin recruitment relative to G-protein signaling, directly contrasting with the more balanced dual-pathway activation of apelin-13. Researchers can deploy ELA-11 and apelin-13 as an orthogonal pair of agonists to probe the functional consequences of biased APJ activation in cardiovascular, renal, or cancer cell models [1].

In Vivo Pharmacodynamic Studies Requiring Extended Peptide Stability

For in vivo pharmacology experiments in rodent models of pulmonary arterial hypertension, heart failure, or ischemia-reperfusion injury—where short-lived peptides such as apelin-13 (plasma t½ <5 min) provide insufficient exposure—the ELA peptide platform offers a measurable stability advantage. ELA-32 demonstrates a plasma half-life of ~47 min, and ELA-11 is directly identified as a naturally occurring, potentially bioactive circulating metabolite, providing a stability-informed rationale for exogenous ELA-11 administration in chronic infusion protocols [2].

Structure-Based Drug Design and Orthogonal Binding-Site Validation

Medicinal chemistry teams pursuing APJ-targeted small-molecule or peptidomimetic drug discovery require orthogonal chemical probes to validate distinct binding modes at the receptor orthosteric site. Because ELA-11 (via Phe31) occupies a receptor groove distinct from that of apelin-13 (via Phe13), competition binding experiments using both ELA-11 and apelin-13 provide complementary information about ligand-receptor interaction topologies that cannot be obtained using only apelin-family probes [3].

Cardioprotection Mechanism-of-Action Studies Requiring Genetically Distinct APJ Activation

In experiments designed to distinguish apelin-specific from Elabela-specific cardioprotective signaling, ELA-11 serves as an essential negative-control-differentiating probe. Since ELA and apelin genes are distinct, arise from different chromosomal loci, and are differentially regulated in disease states (e.g., ELA expression is downregulated in PAH patient cardiopulmonary tissues), the use of ELA-11—rather than apelin-13—is mandatory when the research question concerns the endogenous ELA-APJ axis specifically [4].

Quote Request

Request a Quote for Elabela/Toddler-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.